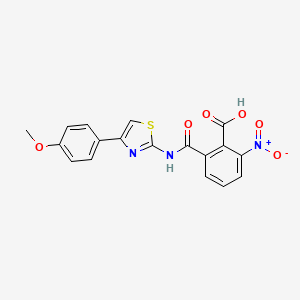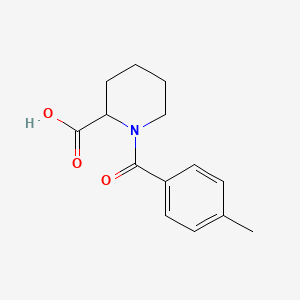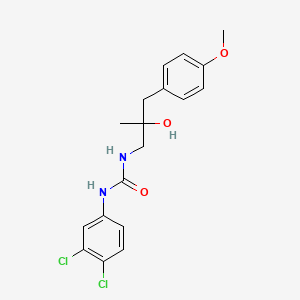![molecular formula C18H20N4O3S B2630829 4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034589-94-9](/img/structure/B2630829.png)
4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including an oxazole ring, a pyrazole ring, and a benzenesulfonamide group . This compound has been synthesized and evaluated as a potential inhibitor of human monoamine oxidase (MAO) A and B . It was found to inhibit these enzymes with IC50 values of 3.47 μM for MAO-B and 43.3 μM for MAO-A . Thus, it may be used as the lead compound for the development of anti-Parkinson’s disease agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(2-bromoacetyl)benzenesulfonamide with an excess of acetamide . The crude product was purified by diethyl ether to give the desired compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It contains an oxazole ring, a pyrazole ring, and a benzenesulfonamide group . The presence of these groups contributes to the compound’s biological activity.
Chemical Reactions Analysis
The compound “this compound” is synthesized through a series of chemical reactions. The initial step involves the reaction of 4-(2-bromoacetyl)benzenesulfonamide with an excess of acetamide . This is followed by a Suzuki coupling reaction to produce intermediates .
科学的研究の応用
Synthesis and Characterization
- Versatile Building Blocks : Research has demonstrated the utility of certain sulfonamide derivatives as versatile building blocks for synthesizing a wide range of heterocyclic compounds, including azoles, pyrimidines, and furans. These compounds have potential applications in pharmaceuticals and materials science due to their diverse biological activities and chemical properties (Farag et al., 2011).
Biological Activities
Antimicrobial and Antifungal Activities : Sulfonamide derivatives have been explored for their antimicrobial and antifungal activities. A study highlighted the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which exhibited significant activities against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).
Anticancer Potential : Another study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups revealed promising photophysical and photochemical properties for Type II photosensitization in photodynamic therapy, a technique used in cancer treatment (Pişkin et al., 2020).
Chemical Decomposition and Modification
- Photodecomposition Studies : The photodecomposition of sulfonamides, such as sulfamethoxazole, underlines the chemical stability and reaction pathways of sulfonamide derivatives in various conditions, providing insights into their environmental fate and degradation processes (Zhou & Moore, 1994).
Structural Analysis and Design
- Structural Characterization : Research on the structural characterization of sulfonamide derivatives, including CCR5 antagonists, contributes to the understanding of their molecular interactions and potential as therapeutic agents, particularly in HIV-1 infection prevention (Cheng De-ju, 2015).
作用機序
特性
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-13-21-17(12-25-13)14-5-7-16(8-6-14)26(23,24)20-11-15-10-19-22-9-3-2-4-18(15)22/h5-8,10,12,20H,2-4,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJPHCMQRBXYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=C4CCCCN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

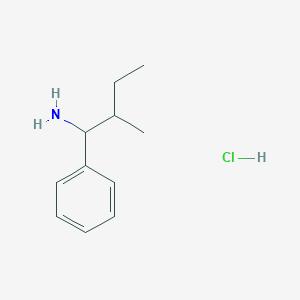
![4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde](/img/structure/B2630748.png)
![3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2630749.png)
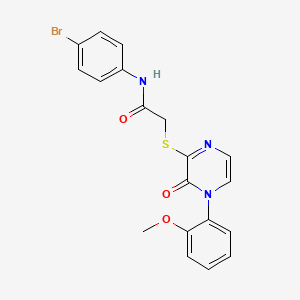
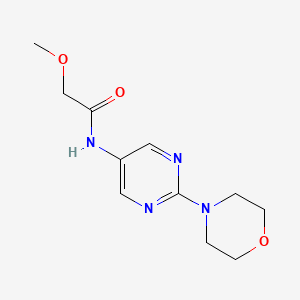


![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazol-1-yl]acetic acid](/img/structure/B2630758.png)
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2630759.png)
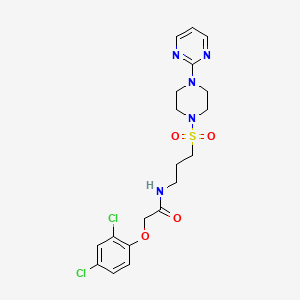
![N-(2,3-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2630763.png)
